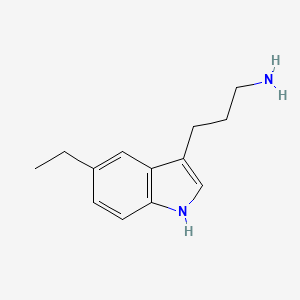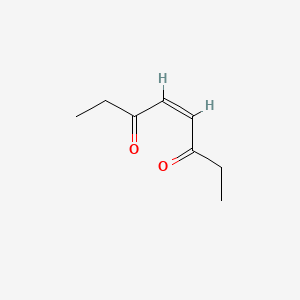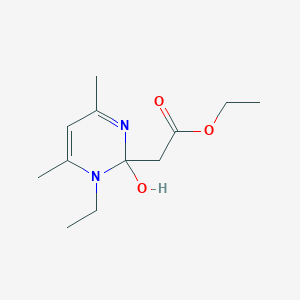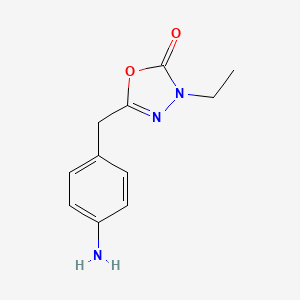![molecular formula C15H10N2O B15246287 Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
Indolo[1,2-a]quinoxalin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolo[1,2-a]quinoxalin-6(5H)-one is a heterocyclic compound that features a fused ring system combining indole and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[1,2-a]quinoxalin-6(5H)-one typically involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This methodology employs N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium(II) trifluoroacetate (Pd(OCOCF3)2) as a catalyst and copper(II) acetate (Cu(OAc)2) as an oxidant in toluene at 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the palladium-catalyzed oxidative carbonylation process suggests its potential for industrial application.
化学反応の分析
Types of Reactions: Indolo[1,2-a]quinoxalin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the indole moiety, can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in DNA-intercalating studies.
Industry: The compound’s unique structural properties make it suitable for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Indolo[1,2-a]quinoxalin-6(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
類似化合物との比較
Indolo[2,3-b]quinoxaline: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms within the quinoxaline ring.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Another closely related compound, synthesized using similar palladium-catalyzed methodologies.
Uniqueness: Indolo[1,2-a]quinoxalin-6(5H)-one stands out due to its specific structural configuration, which imparts unique electronic properties and biological activities. Its ability to intercalate with DNA and inhibit enzymes makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
5H-indolo[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C15H10N2O/c18-15-14-9-10-5-1-3-7-12(10)17(14)13-8-4-2-6-11(13)16-15/h1-9H,(H,16,18) |
InChIキー |
RUPJXHXCKJPOQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3N2C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


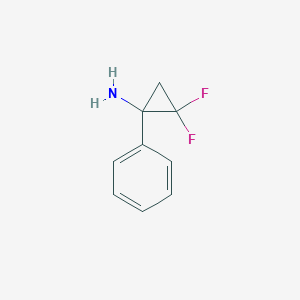
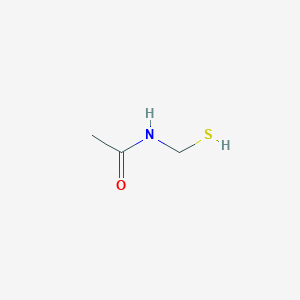
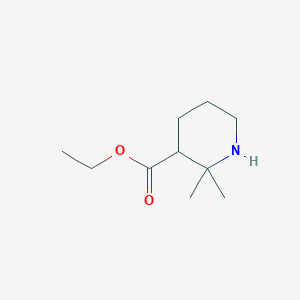
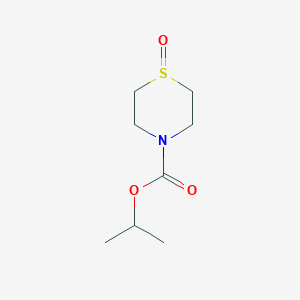
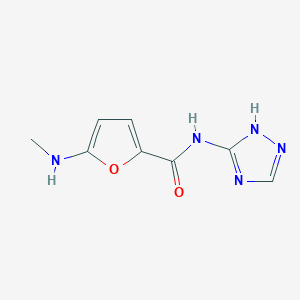

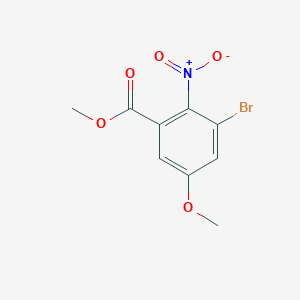
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)

